N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide
CAS No.: 1091156-02-3
Cat. No.: VC11946873
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091156-02-3 |
|---|---|
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C17H23NO3/c1-20-15-5-3-2-4-14(15)17(8-10-21-11-9-17)12-18-16(19)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,18,19) |
| Standard InChI Key | CZMVPRFKHHLGFE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CC3 |
| Canonical SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CC3 |
Introduction
Chemical Identity
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IUPAC Name: N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide
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Molecular Formula: C15H19NO3
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Molecular Weight: 261.32 g/mol
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Structure:
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Contains a cyclopropanecarboxamide group, which is often associated with rigidity in molecular frameworks.
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Features a tetrahydropyran ring substituted with a methoxyphenyl group, contributing to aromatic and ether functionalities.
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Functional Groups
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Cyclopropane Carboxamide:
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Provides structural rigidity and interacts with biological targets via hydrogen bonding.
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Tetrahydropyran Ring:
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Adds conformational flexibility and enhances the solubility of the compound.
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Methoxyphenyl Group:
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Contributes to aromaticity and potential electron-donating effects.
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Key Interactions
The compound likely forms hydrogen bonds through its amide group, while the aromatic ring may engage in π-π stacking or hydrophobic interactions.
Synthesis
While specific synthetic routes for this compound are not directly available, it can be inferred that the synthesis involves:
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Formation of the Oxane Ring:
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Likely achieved via cyclization of an appropriate diol or ether precursor.
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Attachment of the Methoxyphenyl Group:
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Introduced through electrophilic aromatic substitution or coupling reactions.
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Cyclopropanecarboxamide Formation:
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Typically synthesized by reacting cyclopropane derivatives with ammonia or amines.
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Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide functionalities.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects characteristic amide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) vibrations.
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X-ray Crystallography:
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Resolves the three-dimensional structure for detailed molecular geometry.
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Medicinal Chemistry
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The presence of an amide group suggests potential bioactivity as amides are common in drug design due to their stability and ability to form hydrogen bonds.
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The aromatic methoxyphenyl group may enhance receptor binding affinity in biological systems.
Material Science
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The rigid cyclopropane moiety could make this compound suitable for use in polymers or as a precursor for advanced materials.
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